4-chloro-1H-indole-2-carbohydrazide
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Overview
Description
4-Chloro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a chloro group and a carbohydrazide moiety to the indole nucleus enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-1H-indole, which can be prepared through various methods, including the Fischer indole synthesis.
Formation of Carbohydrazide: The 4-chloro-1H-indole is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
4-Chloro-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carbohydrazide.
4-Chloro-1H-indole-2-carboxaldehyde: Features a carboxaldehyde group in place of the carbohydrazide
Uniqueness: 4-Chloro-1H-indole-2-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHOJFMLAWOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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